Cas no 1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate)
![(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate structure](https://es.kuujia.com/scimg/cas/1053189-53-9x500.png)
1053189-53-9 structure
Nombre del producto:(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Propiedades químicas y físicas
Nombre e identificación
-
- (1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
- 1alpha,6alpha,7beta-triacetoxy-5alpha,14beta-dihydroxycassa-11,13(15)-diene-16,12-lactone
- 5alpha,14beta-dihydroxy-1alpha,6alpha,7beta-triacetoxy-11,13(15)-cassadien-16,12-olide
- [ "" ]
- Neocaesalpin O
- F92795
- AKOS040762782
- [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate
- CHEMBL2386711
- 1053189-53-9
- ((1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho(2,1-f)(1)benzofuran-1-yl) acetate
-
- Renchi: 1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1
- Clave inchi: XKLBSFHFNUCCKY-UXYMEOMDSA-N
- Sonrisas: O[C@@]12[C@H]([C@@H]([C@H]3[C@@](C)(C4=CC(=O)OC4=C[C@@H]3[C@@]1(C)[C@H](CCC2(C)C)OC(C)=O)O)OC(C)=O)OC(C)=O
Atributos calculados
- Calidad precisa: 506.21500
- Masa isotópica única: 506.21519728g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 36
- Cuenta de enlace giratorio: 6
- Complejidad: 1090
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 146Ų
- Xlogp3: 0.9
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 645.2±55.0 °C at 760 mmHg
- Punto de inflamación: 211.6±25.0 °C
- Disolución: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 145.66000
- Logp: 1.71660
- Presión de vapor: 0.0±4.4 mmHg at 25°C
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24630-5 mg |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate |
1053189-53-9 | 5mg |
¥5600.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
A2B Chem LLC | AE23523-5mg |
Neocaesalpin O |
1053189-53-9 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN5601-1 mL * 10 mM (in DMSO) |
Neocaesalpin O |
1053189-53-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
TargetMol Chemicals | TN5601-1 ml * 10 mm |
Neocaesalpin O |
1053189-53-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 | ||
TargetMol Chemicals | TN5601-5mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥ 3940 | 2024-07-19 |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Literatura relevante
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate) Productos relacionados
- 2172521-70-7(3-(4-chloro-3-methylphenyl)methoxypyrrolidine)
- 241132-65-0(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}acetic acid)
- 937673-09-1(3-(1-ethyl-1H-imidazol-2-yl)aniline)
- 148546-99-0(3-(4-Methylpiperazin-1-yl)aniline)
- 1780885-59-7(tert-butyl 4-3-(aminomethyl)oxetan-3-ylpiperazine-1-carboxylate)
- 2034507-52-1(2-(benzylsulfanyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide)
- 2228729-97-1(3,3-difluoro-1-(4-fluoro-3-methoxyphenyl)cyclobutylmethanamine)
- 2229155-72-8(3-amino-1-(diethoxymethyl)cyclobutane-1-carboxylic acid)
- 2306276-93-5(4-ethylsulfonylpiperazine-2-carbonitrile)
- 1785036-58-9(3-amino-1,1-dioxo-thietane-3-carboxylic acid)
Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
